2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine
Description
2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine is a complex heterocyclic compound that combines the structural features of pyridine, furan, and oxadiazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Properties
CAS No. |
704874-29-3 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27g/mol |
IUPAC Name |
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H13N3O3/c1-3-18-13-10(7-6-9(2)15-13)12-16-14(20-17-12)11-5-4-8-19-11/h4-8H,3H2,1-2H3 |
InChI Key |
FBVLHVQGJCIMDX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=CO3 |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The furan and pyridine rings are then introduced through subsequent reactions involving electrophilic substitution and nucleophilic addition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. Key considerations in industrial synthesis include the availability of starting materials, reaction yields, and the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the compound .
Scientific Research Applications
2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The furan and pyridine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and oxadiazole-containing molecules, such as:
Furamizole: An antibiotic with a similar oxadiazole ring structure.
Raltegravir: An antiretroviral drug containing an oxadiazole moiety.
Nesapidil: An antihypertensive agent with an oxadiazole ring.
Uniqueness
2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
